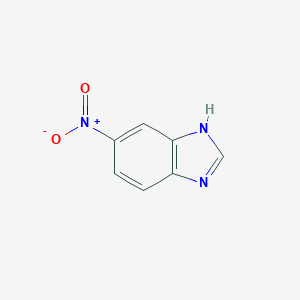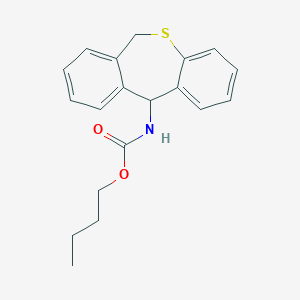
Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate acts as a selective dopamine D3 receptor antagonist. It binds to the dopamine D3 receptor and blocks its activation by dopamine. This leads to a decrease in the activity of the mesolimbic dopamine system, which is implicated in the pathophysiology of addiction, depression, and schizophrenia.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate have been extensively studied in animal models. It has been shown to decrease drug-seeking behavior in rats trained to self-administer cocaine and heroin. It has also been shown to have antidepressant-like effects in the forced swim test and the tail suspension test in mice. In addition, it has been shown to have antipsychotic-like effects in the conditioned avoidance response test in rats.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in lab experiments are its high selectivity for dopamine D3 receptors and its ability to cross the blood-brain barrier. However, one limitation is that it is a synthetic compound, and its safety and toxicity in humans have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for research on Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Another direction is to investigate its safety and toxicity in humans, which could pave the way for clinical trials. Additionally, future research could focus on the development of more selective dopamine D3 receptor antagonists with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate involves a series of chemical reactions. The starting material is 2-bromo-1-phenylethanone, which is reacted with sodium hydride to form the corresponding enolate. The enolate is then reacted with 2-thiophenecarboxaldehyde to form the intermediate. The intermediate is then reacted with butyl isocyanate to form the final product, Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate.
Wissenschaftliche Forschungsanwendungen
Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine D3 receptors, which are implicated in the pathophysiology of addiction, depression, and schizophrenia. Therefore, Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has been investigated as a potential treatment for these disorders.
Eigenschaften
CAS-Nummer |
74797-20-9 |
|---|---|
Produktname |
Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate |
Molekularformel |
C19H21NO2S |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
butyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |
InChI |
InChI=1S/C19H21NO2S/c1-2-3-12-22-19(21)20-18-15-9-5-4-8-14(15)13-23-17-11-7-6-10-16(17)18/h4-11,18H,2-3,12-13H2,1H3,(H,20,21) |
InChI-Schlüssel |
GPRPFWCWWJJDRC-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Kanonische SMILES |
CCCCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



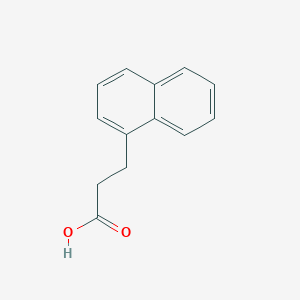
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)
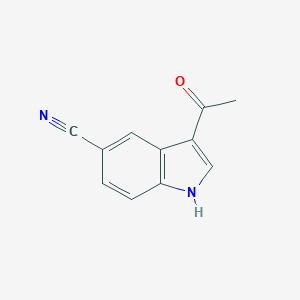
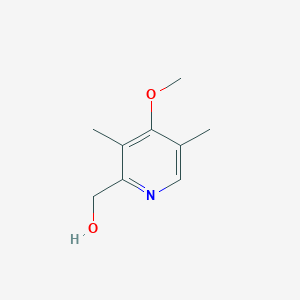
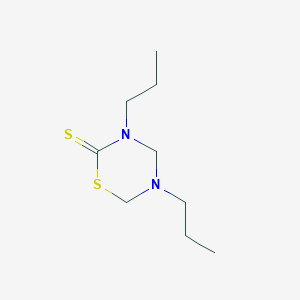
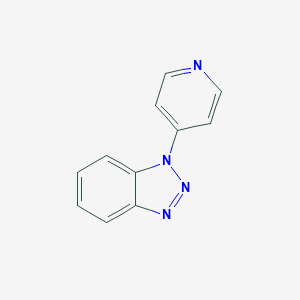
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
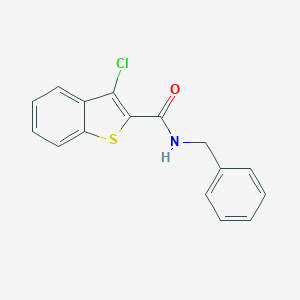
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
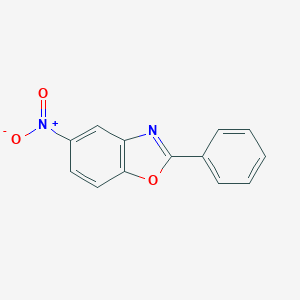
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
